Cis-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine
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Overview
Description
Cis-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine is a heterocyclic compound featuring an oxazole ring substituted with diphenyl groups and a cyclohexanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or an α-hydroxy ketone, with an amine and a dehydrating agent.
Substitution with Diphenyl Groups:
Attachment of the Cyclohexanamine Moiety: The final step involves the nucleophilic substitution of the oxazole ring with cyclohexanamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the oxazole ring or the cyclohexanamine moiety, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the oxazole ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents (methyl iodide) are employed under appropriate conditions (acidic or basic).
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced derivatives of the oxazole ring or cyclohexanamine.
Substitution: Formation of substituted oxazole or phenyl derivatives.
Scientific Research Applications
Cis-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of cis-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and diphenyl groups may facilitate binding to specific sites, leading to modulation of biological pathways. The cyclohexanamine moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,5-Diphenyloxazole: Known for its use as a scintillator and laser dye.
Oxaprozin: A non-steroidal anti-inflammatory drug with a similar oxazole structure.
Imidazole Derivatives: Compounds like metronidazole and tinidazole, which share structural features and biological activities.
Uniqueness
Cis-2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanamine is unique due to its combination of an oxazole ring with diphenyl groups and a cyclohexanamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H24N2O |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
(1R,2R)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C22H24N2O/c23-19-14-8-7-13-18(19)15-20-24-21(16-9-3-1-4-10-16)22(25-20)17-11-5-2-6-12-17/h1-6,9-12,18-19H,7-8,13-15,23H2/t18-,19-/m1/s1 |
InChI Key |
RBOGIIOVBQPRMW-RTBURBONSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)N |
Canonical SMILES |
C1CCC(C(C1)CC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)N |
Origin of Product |
United States |
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